molecular formula C6H7Br3N2 B1404395 2,4,5-Tribromo-1-isopropyl-1H-imidazole CAS No. 863485-29-4

2,4,5-Tribromo-1-isopropyl-1H-imidazole

Cat. No.: B1404395
CAS No.: 863485-29-4
M. Wt: 346.85 g/mol
InChI Key: VVGQUAILRKCRJR-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-1-isopropyl-1H-imidazole is a brominated derivative of imidazole, characterized by the presence of three bromine atoms and an isopropyl group attached to the imidazole ring. This compound is known for its significant applications in various chemical processes and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromo-1-isopropyl-1H-imidazole typically involves the bromination of 1-isopropylimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often include controlled temperatures and the use of catalysts to ensure regioselective bromination at the 2, 4, and 5 positions of the imidazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Tribromo-1-isopropyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2,4,5-Tribromo-1-isopropyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,5-Tribromo-1-isopropyl-1H-imidazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2,4,5-Tribromoimidazole: Similar structure but without the isopropyl group.

    2,4,5-Trichloroimidazole: Chlorine atoms instead of bromine atoms.

    2,4,5-Triiodoimidazole: Iodine atoms instead of bromine atoms.

Uniqueness: 2,4,5-Tribromo-1-isopropyl-1H-imidazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The bromine atoms provide specific electronic and steric effects that differentiate it from its chloro and iodo analogs, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,4,5-tribromo-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br3N2/c1-3(2)11-5(8)4(7)10-6(11)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGQUAILRKCRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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